5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused bicyclic ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9N3O2/c11-6-5-4(2-1-3-8-5)9-7(12)10-6/h8H,1-3H2,(H2,9,10,11,12) |
InChI Key |
WBYIWJRESUEMOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)NC(=O)N2)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of pyridine derivatives with urea or thiourea under acidic or basic conditions. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and cyclization under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrimidines .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms.
Tetrahydropteroic acid derivatives: These are structurally related and used in similar applications.
Uniqueness
5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific inhibitory activity on the PI3K/Akt/mTOR pathway, making it a promising candidate for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
